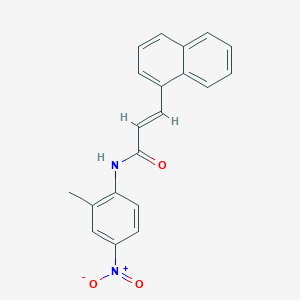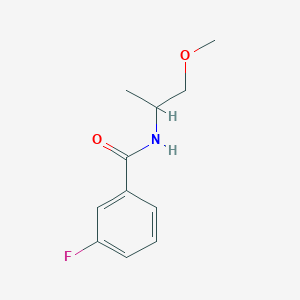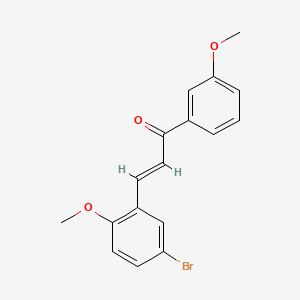
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents, the synthesis of novel 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioactivity, and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
Conclusion
In conclusion, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the Knoevenagel condensation reaction, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, but it also has some limitations. There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology.
Synthesemethoden
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-methoxyacetophenone with malononitrile in the presence of a base. The reaction results in the formation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as an anticancer agent, with promising results in vitro. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been studied for its antibacterial and antifungal activities, with potential applications in the development of new antibiotics.
In organic synthesis, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been used as a starting material for the synthesis of various compounds, including chalcones, flavones, and pyrazoles. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been used as a key intermediate in the synthesis of natural products, such as curcumin.
In material science, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and polymers.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-5-3-4-12(11-15)16(19)8-6-13-10-14(18)7-9-17(13)21-2/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWROMIASGFHI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
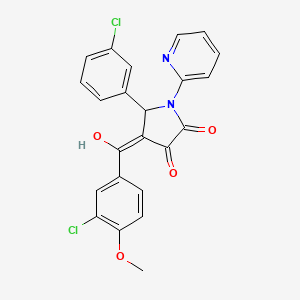
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
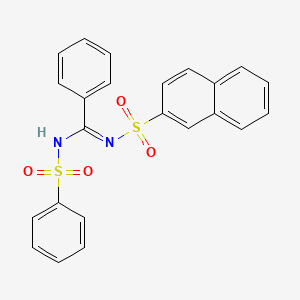
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
